Cerium(III) sulfate pentahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cerium(3+);trisulfate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ce.3H2O4S.5H2O/c;;3*1-5(2,3)4;;;;;/h;;3*(H2,1,2,3,4);5*1H2/q2*+3;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSVKZVJPYBNIC-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

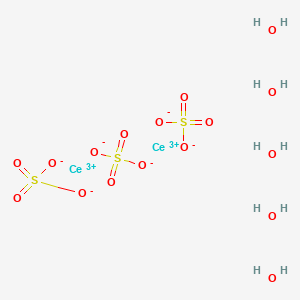

O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce2H10O17S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724678 | |

| Record name | Cerium(3+) sulfate--water (2/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16648-30-9 | |

| Record name | Cerium(3+) sulfate--water (2/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Structural Analysis: Cerium(III) Sulfate Pentahydrate & Hydration Evolution

This guide focuses on the structural and physicochemical characterization of Cerium(III) Sulfate Pentahydrate (

Executive Summary

This compound (

This guide details the crystallographic context, isolation protocols, and validation workflows required to distinguish the pentahydrate from its neighboring hydration states.

Crystallographic Framework

To understand the pentahydrate, one must define the structural "anchors" between which it exists. The pentahydrate structure is derived from the dehydration of the octahydrate and precedes the tetrahydrate.

The Structural Anchors

The coordination environment of the Cerium (

| Parameter | Pentahydrate ( | Tetrahydrate ( | |

| Stability | Stable (RT) | Metastable / Intermediate | Stable (>150°C) |

| Crystal System | Monoclinic | Monoclinic (Predicted) | Monoclinic |

| Space Group | |||

| Ce Coordination | 9-coordinate | 8/9-coordinate (Mixed) | 8/9-coordinate |

| Key Feature | Isolated | Transition Framework | Helical chains, edge-sharing |

The Pentahydrate Lattice

The

-

Lattice Dynamics: The transition from

involves the collapse of the interlayer spacing as "free" lattice water is expelled, leaving the directly coordinated water molecules intact. -

Coordination Sphere: In the pentahydrate, the

ion likely retains a high coordination number (CN=8 or 9), bonded to sulfate oxygens and water oxygens. The loss of 3 water molecules destabilizes the hydrogen-bonding network, leading to the rapid subsequent transformation to the

Experimental Protocols: Synthesis & Validation

Controlled Isolation Workflow

Isolating pure

Methodology:

-

Starting Material: Begin with analytical grade

. -

Thermal Dehydration:

-

Place sample in a humidity-controlled oven.

-

Target Temperature: 80°C – 105°C (Slow ramp: 1°C/min).

-

Hold Time: 2–4 hours.

-

Note: The

transition typically initiates ~70°C and completes near 100°C.

-

-

Equilibration: Cool in a desiccator containing a saturated solution of

(creates ~58% RH) to stabilize the hydrate without inducing full rehydration.

Validation via Thermogravimetric Analysis (TGA)

TGA is the primary self-validating protocol for this material. A diffraction pattern alone is insufficient due to the similarity between phases.

-

Instrument: TGA/DSC (e.g., Mettler Toledo or TA Instruments).

-

Atmosphere:

flow (50 mL/min). -

Ramp: 5°C/min to 600°C.

Data Interpretation:

-

Step 1 (Surface Water): < 60°C (Negligible mass loss if pure).

-

Step 2 (Dehydration): The theoretical mass loss from

(MW ~658.5 g/mol ) to Anhydrous (MW ~568.4 g/mol ) is 13.68% . -

Validation: If mass loss is ~13.7%, the bulk material is

. If mass loss is >20%, the sample is likely the Octahydrate.

Powder X-Ray Diffraction (PXRD)

Use PXRD to confirm phase purity.

-

Radiation: Cu K

( -

Range:

. -

Diagnostic Peaks:

-

The

phase shows strong low-angle reflections (due to large interlayer spacing). -

The

phase will exhibit a shift to higher

-

Visualization of Phase Evolution

The following diagram illustrates the thermal decomposition pathway and the structural logic connecting the hydrates.

Caption: Thermal evolution pathway of Cerium(III) Sulfate hydrates, highlighting the 5H2O intermediate.

References

-

Casari, B. M., & Langer, V. (2007).[1] Syntheses, crystal structures and thermal behavior of two new hydrated cerium(III) sulfates. Journal of Solid State Chemistry, 180(5), 1616-1622.[1]

-

Significance: Defines the structural anchors (

and

-

-

Poston, M. J., et al. (2025). Thermal decomposition of the rare earth sulfates of cerium(III), cerium(IV), lanthanum(III) and samarium(III).

- Significance: Provides TGA/DSC data confirming the weight loss steps and temperature ranges for dehydr

-

Sigma-Aldrich. (2025). Cerium(III)

- Significance: Confirms commercial availability and general physicochemical properties of the hydr

Sources

Thermal decomposition pathway of Cerium(III) sulfate pentahydrate

An In-Depth Technical Whitepaper on the Thermal Decomposition Pathway of Cerium(III) Sulfate Pentahydrate

Executive Summary

For researchers in materials science, catalysis, and nanomedicine, Cerium(IV) oxide (ceria,

Physicochemical Grounding and Thermodynamic Causality

This compound (CAS: 16648-30-9) is a hygroscopic, crystalline precursor[1]. Unlike other rare-earth sulfates which decompose into stable

The decomposition is not a single-step event; it is a cascade of endothermic and exothermic reactions dictated by the crystallographic environment of the precursor[3]. The five water molecules in the pentahydrate exist in varied states—some are directly coordinated to the

The Mechanistic Pathway of Thermal Decomposition

The transformation of

-

Stage 1: Stepwise Dehydration (80°C – 360°C) The pentahydrate undergoes endothermic dehydration. Because of the differing binding energies of the coordinated versus lattice water molecules, this phase often registers as a broad or multi-peaked endotherm on a Differential Thermal Analysis (DTA) curve. The result is anhydrous cerium(III) sulfate.

-

Stage 2: Desulfation to Oxysulfate (500°C – 750°C) The anhydrous

begins to break down. The cleavage of sulfate groups releases sulfur trioxide ( -

Stage 3: Final Calcination and Oxidation (> 750°C) The oxysulfate intermediate decomposes completely. Crucially, this step is coupled with the oxidation of cerium. The release of

and

Quantitative Mass Loss Profile

To track this reaction, Thermogravimetric Analysis (TGA) is utilized. The theoretical mass loss aligns precisely with empirical observations, providing a self-validating metric for reaction completeness.

| Stage | Temperature Range (°C) | Chemical Reaction | Theoretical Mass Loss (%) | Thermal Signature |

| 1 | 80 - 360 | 13.68% | Endothermic | |

| 2 | 500 - 750 | 24.31% | Endothermic | |

| 3 | > 750 | 9.73% | Exothermic | |

| Total | 80 - 900 | Overall Conversion to | 47.72% | Mixed |

(Note: Theoretical calculations are based on a precursor molar mass of 658.49 g/mol ).

Thermal decomposition pathway of Ce2(SO4)3·5H2O to CeO2.

Experimental Protocol: Self-Validating TGA-DTA and Calcination

To ensure scientific integrity, the synthesis of

Phase A: Kinetic Profiling via TGA-DTA

Causality: Conducting a dynamic thermal analysis establishes the exact transition temperatures for your specific precursor batch, which can vary based on particle size and ambient humidity[6].

-

Sample Preparation: Desiccate the

powder at room temperature under vacuum for 24 hours to remove uncoordinated surface moisture. Weigh exactly 15.0 mg into an alumina crucible. -

Atmosphere Control: Purge the TGA furnace with synthetic air (

) at a flow rate of 50 mL/min. Why air? The oxygen-rich environment is mandatory to drive the -

Dynamic Heating: Heat the sample from 25°C to 1000°C at a strict ramp rate of 10°C/min. Faster rates induce thermal lag, pushing the apparent decomposition temperatures artificially high.

-

Data Extraction: Identify the derivative thermogravimetry (DTG) minimums. The final mass plateau must align with the theoretical 47.72% mass loss.

Phase B: Bulk Isothermal Calcination

-

Crucible Loading: Spread 5.0 g of the precursor in a thin, uniform layer (< 2 mm thick) across a wide quartz boat. Why? Thick beds trap evolving

gases, shifting the thermodynamic equilibrium and delaying the oxysulfate breakdown[2]. -

Thermal Ramping: Place the boat in a muffle furnace. Ramp at 5°C/min to 800°C.

-

Isothermal Hold: Hold at 800°C for 4 hours to ensure complete bulk conversion.

-

Cooling: Allow the sample to cool naturally inside the furnace to room temperature to prevent thermal shock and lattice defects.

Phase C: Orthogonal Validation

A true self-validating system requires independent confirmation of the chemical state.

-

FTIR Spectroscopy: Analyze the calcined powder. The complete disappearance of the

sulfate vibrational modes (typically between 1000–1200 cm⁻¹) confirms the absence of residual oxysulfates[2]. -

X-Ray Diffraction (XRD): Confirm the bulk crystal structure. The diffractogram must show the characteristic Miller indices (111), (200), and (220) of the

face-centered cubic fluorite lattice (JCPDS Card: 043-1002)[2].

Self-validating experimental workflow for ceria synthesis and characterization.

References

-

Thermal decomposition of the rare earth sulfates of cerium(III), cerium(IV), lanthanum(III) and samarium(III) ResearchGate URL:[Link]

-

A compilation and critical evaluation of the literature data on thermal dehydration of hydrated salts ResearchGate URL:[Link]

-

Inorganic Lanthanide Compounds with Complex Anions Chemical Reviews (PDF Data) URL:[Link]

-

Beneficial effect of iron oxide/hydroxide minerals on sulfuric acid baking and leaching of monazite ANSTO (Australian Nuclear Science and Technology Organisation) URL:[Link]

Sources

Physical and Chemical Properties of Cerium(III) Sulfate Hydrates

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cerium(III) sulfate, typically encountered as the octahydrate (

For the drug development and analytical scientist, Cerium(III) sulfate is pivotal not as an oxidant itself, but as the stable, reduced quantitative standard in cerimetry and dosimetry . Understanding its hydration states, thermal stability, and phase behavior is essential for precise stoichiometric applications. This guide synthesizes the physicochemical properties of Cerium(III) sulfate hydrates, providing a self-validating protocol for its purification and a detailed look at its thermal evolution.

Part 1: Physicochemical Profile[1][2]

The commercially available form is almost exclusively the octahydrate. However, the hydration landscape is complex, with metastable phases appearing under specific humidity and temperature conditions.

1.1 Crystal Data & Hydration States

The octahydrate crystallizes in the monoclinic system. The structure is characterized by a three-dimensional network where

| Property | Data | Notes |

| Formula | Most stable commercial form | |

| Molar Mass | 712.55 g/mol | Octahydrate |

| Molar Mass | 568.42 g/mol | Anhydrous |

| Crystal System | Monoclinic | Space Group: |

| Appearance | White to off-white crystals | Pinkish hue indicates trace impurities (e.g., Er, Nd) |

| Density | 2.886 g/cm³ | At 25°C |

| Coordination | 9-coordinate | Tricapped trigonal prism geometry |

1.2 Solubility Profile (Retrograde)

Unlike most salts (e.g.,

Table 1: Solubility of

| Temperature (°C) | Solubility ( g/100g | Phase Stability |

| 0°C | ~17.35 | Highly Soluble |

| 20°C | 9.25 | Standard Solution Prep |

| 40°C | ~5.00 | Precipitation Begins |

| 60°C | 3.73 | Rapid Crystallization |

| 100°C | ~0.25 | Nearly Insoluble |

Critical Insight: This property allows for a "thermal purification" technique. Impurities with normal solubility profiles (increasing with T) remain in solution while pure

crystallizes out upon heating.

Part 2: Thermodynamic & Phase Behavior

The retrograde solubility is driven by the high charge density of the

Figure 1: Thermodynamic logic of retrograde solubility. High hydration enthalpy drives the exothermic dissolution, causing precipitation when external heat is applied.

Part 3: Synthesis & Purification Protocol

This protocol utilizes the retrograde solubility as a self-validating mechanism . If the product does not precipitate upon heating, the starting material was likely not Cerium(III) sulfate or the concentration was insufficient.

Objective: Isolate high-purity

Reagents

-

Cerium(III) Carbonate (

) or Technical Grade Cerium Sulfate. -

Sulfuric Acid (

), dilute (approx. 2M). -

Deionized Water (Ice cold).

Step-by-Step Methodology

-

Cold Dissolution (0°C - 5°C):

-

Place 100 mL of deionized water in a beaker and chill in an ice bath to <5°C.

-

Slowly add the Cerium source while stirring.

-

Add dilute

dropwise if using carbonate, until effervescence ceases and solution is clear. -

Why: Solubility is maximal at low temperatures (~17g/100mL). This ensures maximum yield.

-

-

Filtration (Cold):

-

Filter the cold solution through a 0.22 µm membrane.

-

Why: This removes insoluble impurities (e.g., silica, higher oxides) while the Cerium sulfate remains fully dissolved.

-

-

Thermal Crystallization (Self-Validation Step):

-

Transfer the clear filtrate to a clean beaker.

-

Slowly heat the solution to 75°C - 85°C while stirring.

-

Observation: White crystalline solid must begin to precipitate as temperature rises.

-

Validation: If no precipitate forms by 80°C, the solution is too dilute. Concentrate by evaporation (carefully) or add more solute at cold temp.

-

-

Hot Filtration:

-

Filter the suspension while hot (>70°C) using a heated funnel if possible.

-

Critical: Do not let the solution cool, or the crystals will re-dissolve.

-

Discard the filtrate (which now contains soluble impurities like alkali metals).

-

-

Washing & Drying:

-

Wash the crystals with a small volume of boiling water .

-

Dry the crystals in a desiccator over silica gel. Do not heat >150°C for drying, or dehydration to lower hydrates will occur.

-

Figure 2: Purification workflow leveraging retrograde solubility. The "Hot Filtration" step is critical to prevent redissolution.

Part 4: Thermal Stability & Decomposition

For applications requiring anhydrous material or oxide conversion, understanding the thermal gravimetric analysis (TGA) profile is vital. The dehydration is stepwise.

-

Dehydration (< 300°C):

-

~150°C - 200°C: Loss of loosely bound water. Transition from Octahydrate (

) to Tetrahydrate ( -

250°C - 300°C: Loss of remaining coordinated water to form Anhydrous

.

-

-

Anhydrous Stability (300°C - 850°C):

-

The anhydrous salt is stable in this range. It is hygroscopic and will re-absorb moisture if cooled in air.

-

-

Oxide Formation (> 850°C):

-

Decomposition of the sulfate moiety.

- (Note: Oxidation of Ce(III) to Ce(IV) occurs in the presence of air).

-

Figure 3: Thermal decomposition pathway. Precise temperatures may vary slightly based on heating rate (TGA ramp).

Part 5: Applications in Research & Development

5.1 Ceric-Cerous Dosimetry

In radiation processing and sterilization, the Ceric-Cerous dosimeter is a standard for high-dose measurement (5–50 kGy).

-

Mechanism: Ionizing radiation reduces Ce(IV) to Ce(III).

-

Role of Ce(III): While Ce(IV) is the active oxidant being reduced, an initial concentration of Ce(III) sulfate is often added to the dosimeter solution to stabilize the system and desensitize it to organic impurities.

-

Protocol Note: High purity Ce(III) sulfate is required to avoid introducing background absorbance in the UV spectrum.

5.2 Pharmaceutical Analysis (Indirect)

While Ce(IV) is the primary volumetric oxidant, Ce(III) sulfate is the product measured in spectrophotometric assays.

-

Example: Determination of sulfonamides. The drug is oxidized by Ce(IV), and the resulting Ce(III) is complexed with Arsenazo III to form a colored complex (

). -

Reference Standard: Pure

is used to construct the calibration curve for these indirect assays.

References

-

Solubility & Phase Behavior

-

Linke, W. F. (1965). Solubilities: Inorganic and Metal-Organic Compounds . American Chemical Society.[1] (Confirming retrograde solubility data points).

-

Mioduski, T. (1998). "Solubility in the Ce2(SO4)3–H2O System." Journal of Radioanalytical and Nuclear Chemistry.

-

-

Crystal Structure

- Dereigne, A., et al. (1972). "Structure cristalline du sulfate de cérium(III) octahydraté." Bulletin de la Société Chimique de France.

-

Post, M. L., et al. (1980). "The crystal structure of beta-Ce2(SO4)3.8H2O." Dalton Transactions.

- Thermal Decomposition: Mu, J. (1980). "Thermal decomposition of rare earth sulfates." Journal of Thermal Analysis. (Detailed TGA/DSC profiles).

-

Applications (Dosimetry)

-

ASTM International. (2020). ASTM E2303 - Standard Guide for Absorbed-Dose Mapping in Radiation Processing Facilities . (Cites Ceric-Cerous systems).

-

Sources

Technical Guide: Preparation of Anhydrous Cerium(III) Sulfate from Hydrates

Executive Summary

Cerium(III) Sulfate (

This guide details the preparation of high-purity anhydrous Cerium(III) sulfate.[1] It moves beyond basic "drying" instructions to provide a mechanistic understanding of the dehydration thermodynamics, ensuring the final product is free from oxysulfate impurities (

Thermodynamic & Structural Context[2][3][4]

The Inverse Solubility Anomaly

Most salts increase in solubility as thermal energy overcomes lattice enthalpy. Cerium(III) sulfate behaves oppositely. Its dissolution is exothermic (

-

Cold Water (

): High solubility ( -

Hot Water (

): Low solubility (

Implication for Researchers: You cannot purify this salt by cooling a hot saturated solution. Instead, purification requires dissolving the hydrate in ice-cold water and heating to precipitate the purified salt—a technique utilized in Protocol B .

Dehydration Thermodynamics

The dehydration of Cerium(III) sulfate octahydrate is not a single-step event. It proceeds through distinct metastable phases. Ignoring these steps by "flash heating" often leads to amorphous cakes or partial decomposition.

Dehydration Pathway:

Critical Warning: Heating above

initiates the formation of Cerium Oxysulfate (), an irreversible impurity that compromises dosimetric and catalytic applications.

Protocol A: Stepwise Thermal Dehydration (Standard)

Best for: Bulk preparation of reagent-grade anhydrous material.

Experimental Setup

-

Equipment: Programmable Muffle Furnace or Tube Furnace.

-

Vessel: High-form Silica or Platinum crucibles (Avoid porcelain if trace Al contamination is critical).

-

Atmosphere: Static Air or flowing

(flowing gas improves kinetics).

The Heating Profile

To maintain crystal integrity and porosity, a "Soak-and-Ramp" method is required.

Figure 1: Optimized thermal profile for minimizing lattice collapse during dehydration.

Procedure

-

Pre-treatment: Grind the octahydrate starting material to a fine powder (mesh 100) to ensure uniform heat distribution.

-

Stage 1 (Lattice Relaxation): Heat to

and hold for 2 hours. The material will turn opaque white. -

Stage 2 (Anhydrous Conversion): Ramp slowly to

.-

Why slow ramp? Rapid water egress at this stage can cause "popping" or decrepitation, leading to material loss.

-

-

Verification: Hold at

until constant weight is achieved (typically 4 hours for 50g batches). -

Storage: The anhydrous salt is hygroscopic . Transfer immediately to a desiccator containing

or activated molecular sieves.

Protocol B: Inverse-Solubility Recrystallization & Vacuum Drying

Best for: High-purity applications (e.g., Dosimetry standards) where trace transition metals must be removed prior to dehydration.

Principle

This method leverages the inverse solubility to purify the hydrate before dehydration, followed by vacuum drying to lower the thermal stress.

Reagents

-

Deionized Water (Type I, 18.2 MΩ).

-

Sulfuric Acid (

), dilute (0.1 M).

Workflow

Figure 2: Purification utilizing inverse solubility followed by vacuum dehydration.[3]

Detailed Steps

-

Dissolution: Suspend the crude sulfate in

water (approx. 15g per 100mL). Stir vigorously. Add drops of -

Filtration: Filter the cold solution through a 0.22

membrane to remove insoluble particulates. -

Precipitation: Heat the clear filtrate to

. The solubility drops to -

Collection: Filter the hot slurry rapidly. Wash the crystals with boiling water (to remove soluble impurities).

-

Vacuum Dehydration: Place the wet crystals in a vacuum oven.

-

Pressure:

. -

Temperature:

. -

Time: 6-8 hours.

-

Note: Vacuum lowers the required temperature, reducing the risk of oxidation to Ce(IV).

-

Characterization & Quality Control

Gravimetric Validation

The most immediate check is weight loss.

| Parameter | Value |

| Formula | |

| MW (Octahydrate) | 712.55 g/mol |

| MW (Anhydrous) | 568.42 g/mol |

| Theoretical Mass Loss | 20.23% |

| Acceptable Range | 19.8% – 20.5% |

-

If loss < 19.8%: Incomplete dehydration.

-

If loss > 20.5%: Potential decomposition to oxysulfate (

gas loss).

X-Ray Diffraction (XRD)

-

Hydrate: Distinct peaks corresponding to Monoclinic

. -

Anhydrous: Shift in lattice parameters. Absence of low-angle peaks associated with water layers.

-

Impurity Check: Look for

(Cubic) or

Applications & Stability

-

Dosimetry: Anhydrous Ce(III) sulfate is the precursor for preparing standard Cerous/Ceric dosimeter solutions. Purity is vital as organic impurities reduce Ce(IV) spontaneously.

-

Catalysis: Used as a stable Lewis acid support.

-

Storage: Must be stored in hermetically sealed containers. Re-hydration is slow but inevitable in humid air (reverting to

initially).

References

-

Solubility & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 159674, Cerium(III) sulfate. Retrieved from [Link]

- Thermal Decomposition Mechanism: Poston, J. A., et al. (2003). Thermal decomposition of the rare earth sulfates of cerium(III), cerium(IV), lanthanum(III) and samarium(III). Applied Surface Science. (Contextualized via search results on thermal steps).

-

Crystallographic Data: Lindgren, O. (1977).[4] The Crystal Structure of Sodium Cerium(III) Sulfate Hydrate. Acta Chemica Scandinavica. Retrieved from [Link]

- General Synthesis: Brauer, G. (1963). Handbook of Preparative Inorganic Chemistry, Vol. 2, 2nd Ed. Academic Press.

-

Inverse Solubility Data: Wikipedia Contributors. (2025). Cerium(III) sulfate.[1][5][6][2][3][7][8][9] Wikipedia, The Free Encyclopedia. Retrieved from [Link][1][5][6][10]

Sources

- 1. CAS 13454-94-9: Cerium sulfate (Ce2(SO4)3) | CymitQuimica [cymitquimica.com]

- 2. CERIUM(III) SULFATE OCTAHYDRATE | 10450-59-6 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Cerium(III) sulfate - Wikipedia [en.wikipedia.org]

- 7. CAS 10450-59-6: cerium(iii) sulfate octahydrate [cymitquimica.com]

- 8. Cerous sulfate octahydrate | Ce2H16O20S3 | CID 16212929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. New Structure Type among Octahydrated Rare-Earth Sulfates, β-Ce2(SO4)3·8H2O, and a new Ce2(SO4)3·4H2O Polymorph [research.chalmers.se]

- 10. brainly.com [brainly.com]

Introduction: Cerium(III) and the Origins of Lanthanide Magnetism

An In-Depth Technical Guide to the Magnetic Susceptibility of Cerium(III) Sulfate Compounds

Cerium, the most abundant of the lanthanide elements, possesses a unique electronic structure that gives rise to fascinating magnetic phenomena.[1] In its trivalent state (Ce³⁺), the ion has a single unpaired electron in the 4f orbital ([Xe]4f¹).[2] This lone electron is the primary source of the significant paramagnetism observed in Cerium(III) compounds.[2][3][4] Unlike transition metals where d-orbital electrons are heavily influenced by ligand fields, the 4f electrons of lanthanides are well-shielded by the outer 5s and 5p shells.[5] This shielding results in magnetic properties that are largely independent of the ligand environment and are primarily governed by the principles of spin-orbit coupling. This guide provides a comprehensive overview of the theoretical underpinnings, experimental measurement, and data analysis related to the magnetic susceptibility of Cerium(III) sulfate compounds.

Part 1: Theoretical Framework of Ce(III) Magnetism

The magnetic moment of a lanthanide ion like Ce³⁺ arises from two contributions: the spin angular momentum (S) of the unpaired electron and its orbital angular momentum (L).[4] Due to the significant spin-orbit coupling in lanthanides, these two momenta are coupled to give a total angular momentum quantum number, J.

For Ce³⁺ (4f¹ configuration):

-

S = 1/2

-

L = 3

-

J = L - S = 3 - 1/2 = 5/2 (since the f-shell is less than half-filled)

The theoretical effective magnetic moment (µ_eff) can be calculated using the following equation:

µ_eff = g_J * √[J(J+1)]

where g_J is the Landé g-factor, calculated as:

g_J = 1 + [J(J+1) + S(S+1) - L(L+1)] / [2J(J+1)]

For Ce³⁺, this yields a theoretical magnetic moment of approximately 2.54 Bohr magnetons (µ_B).[2] This value serves as a critical benchmark for experimental validation. Any deviation from this value in a real compound like Cerium(III) sulfate can provide insights into crystal field effects, although these are typically small for lanthanides.[6]

The Influence of the Crystal Field

While the 4f electron is well-shielded, the electrostatic field created by the surrounding sulfate (SO₄²⁻) and water ligands in Cerium(III) sulfate compounds still exerts a minor influence.[7][8][9] This "crystal field" can lift the degeneracy of the J = 5/2 ground state, splitting it into a series of Kramer's doublets. At low temperatures, only the lowest energy doublet may be populated, leading to a temperature-dependent magnetic moment. This phenomenon is a key driver for the development of Single-Ion Magnets (SIMs), an area where Cerium(III) complexes have shown promise.[10]

Part 2: Experimental Determination of Magnetic Susceptibility

Magnetic susceptibility (χ) is a dimensionless quantity that measures how much a material becomes magnetized in an applied magnetic field.[11] For paramagnetic materials like Cerium(III) sulfate, χ is positive, indicating an attraction to the magnetic field.[3][6] Several methods are employed for its measurement, with the Gouy and Faraday methods being the most common for solid samples.

The Gouy Method: A Foundational Technique

The Gouy method is a simple and cost-effective technique based on measuring the apparent change in mass of a sample when it is suspended in a non-uniform magnetic field.[12][13][14] A long, cylindrical sample tube is positioned so that one end is in a region of high magnetic field strength and the other is in a region of near-zero field.

Caption: Experimental workflow for determining magnetic susceptibility using the Gouy balance.

-

System Calibration:

-

Measure the weight of an empty Gouy tube with the magnetic field off (W₁) and on (W₂). The difference (δ = W₂ - W₁) accounts for the diamagnetism of the tube itself.[12]

-

Fill the tube to the mark with a known calibrant, such as HgCo(SCN)₄ or [Ni(en)₃]S₂O₃, whose susceptibility is well-documented and temperature-dependent.[12]

-

Measure the weight of the tube with the calibrant, both with the field off (W₄) and on (W₅). This allows for the calculation of a balance constant (β) that depends on the field strength.[12]

-

-

Sample Preparation:

-

Cerium(III) sulfate is hygroscopic and exists in various hydrated forms (e.g., anhydrous, tetrahydrate, octahydrate).[15][16][17] It is critical to characterize the exact hydrate being used, as the molecular weight is essential for molar susceptibility calculations.

-

Grind the selected Cerium(III) sulfate compound into a fine powder.

-

Pack the powder uniformly into the Gouy tube to the specified height. Non-uniform packing is a significant source of error in this method.[18]

-

-

Measurement:

-

Weigh the sample-filled tube with the magnetic field off (W_off).

-

Turn on the electromagnet to the same current used for calibration and reweigh the tube (W_on).

-

Record the temperature (T) at which the measurement is made.

-

-

Calculation:

-

The mass susceptibility (χ_g) is calculated using the measured weight change and the calibration constants.

-

The molar susceptibility (χ_M) is then found by multiplying the mass susceptibility by the molar mass (M) of the specific Cerium(III) sulfate hydrate: χ_M = χ_g * M.

-

The Faraday Method: Precision and Versatility

The Faraday balance offers higher sensitivity and is more suitable for small samples, including single crystals.[18][19] In this technique, a small sample is placed in a region where the product of the magnetic field (H) and the field gradient (dH/dz) is constant. The force experienced by the sample is directly proportional to its susceptibility and is independent of its packing or volume.[18][20] This method is particularly valuable for studying magnetic anisotropy by measuring the susceptibility along different crystal axes.

Part 3: Data Analysis and Interpretation

Once the molar magnetic susceptibility (χ_M) is determined, it must be corrected for the diamagnetism of the constituent atoms. Diamagnetism is a weak repulsion from magnetic fields present in all materials due to paired electrons.[6] The corrected paramagnetic susceptibility (χ'_M) is calculated as:

χ'_M = χ_M (measured) - χ_M (diamagnetic)

Pascals's constants can be used to estimate the diamagnetic contribution from the Ce³⁺ ion and the sulfate ions.

The Curie-Weiss Law

For most paramagnetic materials, including Cerium(III) compounds, the magnetic susceptibility is temperature-dependent. At temperatures above any magnetic ordering, this relationship is described by the Curie-Weiss law:[21][22]

χ'_M = C / (T - θ)

Where:

-

C is the Curie constant, which is directly related to the effective magnetic moment.

-

T is the absolute temperature in Kelvin.

-

θ is the Weiss constant, which provides information about magnetic interactions between adjacent metal centers. A positive θ suggests ferromagnetic interactions, while a negative θ indicates antiferromagnetic interactions.

By measuring susceptibility at various temperatures and plotting 1/χ'_M versus T, a straight line should be obtained.

Sources

- 1. Cerium - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. ck12.org [ck12.org]

- 4. A Simple Note on the Properties of a Lanthanide Series [unacademy.com]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. dacollege.org [dacollege.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. teachspin.com [teachspin.com]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. Virtual Labs [ep2-iitb.vlabs.ac.in]

- 14. Gouy's method of magnetic susceptibility | PPTX [slideshare.net]

- 15. Cerium(III) sulfate - Wikipedia [en.wikipedia.org]

- 16. CAS 10450-59-6: cerium(iii) sulfate octahydrate [cymitquimica.com]

- 17. customzied Cerium(III) sulfate octahydrate Crystalline - FUNCMATER [funcmater.com]

- 18. Faraday balance - Wikipedia [en.wikipedia.org]

- 19. semanticscholar.org [semanticscholar.org]

- 20. maths.tcd.ie [maths.tcd.ie]

- 21. Curie–Weiss law - Wikipedia [en.wikipedia.org]

- 22. Understanding Curie-Weiss Law: Principles and Applications in Magnetism [allen.in]

Methodological & Application

Application Notes & Protocols: Cerium(III) Sulfate Pentahydrate as a Versatile Lewis Acid Catalyst in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of Cerium(III) Sulfate in Lewis Acid Catalysis

In the vast landscape of organic synthesis, Lewis acid catalysis stands as a fundamental pillar for constructing complex molecular architectures. A Lewis acid is defined as an electron-pair acceptor, and its catalytic role typically involves activating an electrophile, thereby rendering it more susceptible to nucleophilic attack. While traditional Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are powerful, their moisture sensitivity, corrosive nature, and generation of stoichiometric waste often necessitate the exploration of more benign and recoverable alternatives.

Enter the lanthanides. Cerium, the most abundant of these rare-earth elements, presents a compelling case for "green" catalysis.[1] Its salts are generally inexpensive, exhibit low toxicity, and are remarkably stable in the presence of water, a feature that distinguishes them from many conventional Lewis acids. Cerium(III) ions, in particular, function as effective Lewis acids due to their high charge density and the availability of empty 4f orbitals to accept electron pairs.[2][3][4][5]

This guide focuses on a specific, yet highly versatile, cerium salt: Cerium(III) sulfate pentahydrate (Ce₂(SO₄)₃·5H₂O) . This white, crystalline solid is stable under ambient conditions and soluble in water, offering a unique profile for catalysis in various solvent systems.[6][7] We will explore its application in key organic transformations, moving beyond theoretical discussions to provide actionable, field-proven protocols designed for immediate implementation in a research or development setting. The causality behind each experimental choice is explained, ensuring that these protocols are not merely recipes but tools for rational catalyst design and reaction optimization.

Application 1: Efficient Synthesis of Quinoxaline Scaffolds

Quinoxalines are a privileged class of nitrogen-containing heterocycles, forming the core of numerous compounds with significant biological activities, including anticancer, antimicrobial, and antiviral properties.[1][8] The most direct route to their synthesis involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[8][9] Cerium(III) sulfate proves to be an exceptionally effective catalyst for this transformation, accelerating the reaction under mild conditions.

Mechanistic Rationale: Activating the Carbonyl

The catalytic cycle hinges on the Lewis acidity of the Ce³⁺ ion. The cerium center coordinates to one of the carbonyl oxygen atoms of the 1,2-dicarbonyl compound. This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon. This "activation" primes the dicarbonyl compound for a rapid nucleophilic attack by the electron-rich 1,2-diamine. The subsequent intramolecular cyclization and dehydration steps proceed smoothly to furnish the aromatic quinoxaline ring.

Caption: Proposed mechanism for Ce₂(SO₄)₃-catalyzed quinoxaline synthesis.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol details the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine. The choice of ethanol as a solvent provides a good balance of reactant solubility and ease of removal during work-up. The catalytic loading is kept low (5 mol%) to demonstrate the high efficiency of the catalyst.

Materials:

-

Benzil (98%)

-

o-Phenylenediamine (99.5%)

-

This compound (Ce₂(SO₄)₃·5H₂O)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Reactant Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzil (210 mg, 1.0 mmol) and o-phenylenediamine (108 mg, 1.0 mmol).

-

Solvent and Catalyst Addition: Add 10 mL of ethanol to the flask, followed by this compound (33 mg, 0.05 mmol, 5 mol%).

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent. The reaction is typically complete within 30-60 minutes.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. A solid product will often precipitate. Add 10 mL of cold deionized water to facilitate further precipitation.

-

Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol-water (1:1) solution.

-

Drying: Dry the purified product under vacuum to yield 2,3-diphenylquinoxaline as a crystalline solid. Determine the yield and characterize by melting point and spectroscopic methods (¹H NMR, ¹³C NMR).

Data Summary: Catalyst Performance

The following table summarizes representative results for the synthesis of various quinoxaline derivatives using a cerium-based catalyst, showcasing the method's broad substrate scope.

| Entry | 1,2-Diamine | 1,2-Dicarbonyl | Time (min) | Yield (%) |

| 1 | o-Phenylenediamine | Benzil | 30 | 95 |

| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 35 | 96 |

| 3 | o-Phenylenediamine | 2,3-Butanedione | 45 | 92 |

| 4 | o-Phenylenediamine | Anisil | 40 | 94 |

| 5 | 4-Methyl-1,2-phenylenediamine | Benzil | 30 | 97 |

Note: Data is representative of typical results achieved with cerium catalysts under similar conditions.

Caption: Experimental workflow for quinoxaline synthesis.

Application 2: Catalytic Esterification of Carboxylic Acids

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester, is a fundamental transformation in organic chemistry with applications ranging from flavor and fragrance synthesis to polymer production.[10][11] The classic Fischer esterification is typically catalyzed by strong Brønsted acids like sulfuric acid.[12] However, these catalysts can be corrosive and difficult to separate from the reaction mixture. Cerium(III) sulfate offers a solid, reusable Lewis acid alternative that effectively catalyzes the reaction by activating the carboxylic acid.[2][13][14]

Mechanistic Rationale: Enhancing Carbonyl Electrophilicity

In this mechanism, the Ce³⁺ ion coordinates to the carbonyl oxygen of the carboxylic acid. This is analogous to protonation in Brønsted acid catalysis.[11] This coordination withdraws electron density from the carbonyl carbon, making it significantly more electrophilic. The alcohol, acting as a nucleophile, can then readily attack this activated carbon. A tetrahedral intermediate is formed, and subsequent proton transfer and elimination of a water molecule yield the ester product and regenerate the catalyst. The removal of water is crucial to drive the equilibrium towards the product side.

Caption: Lewis acid-catalyzed esterification mechanism.

Experimental Protocol: Synthesis of n-Butyl Stearate

This protocol describes the esterification of stearic acid with n-butanol, a reaction relevant to biodiesel production.[14] The reaction is performed under reflux with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium to completion.

Materials:

-

Stearic Acid (95%)

-

n-Butanol (99.5%)

-

Toluene (Anhydrous)

-

This compound (Ce₂(SO₄)₃·5H₂O)

-

Round-bottom flask (100 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reactant Setup: In a 100 mL round-bottom flask, combine stearic acid (5.69 g, 20 mmol), n-butanol (3.71 g, 4.6 mL, 50 mmol, 2.5 equiv.), and toluene (40 mL).

-

Catalyst Addition: Add this compound (0.66 g, 1.0 mmol, 5 mol%).

-

Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110-115 °C) with efficient stirring.

-

Water Removal: Collect the water generated during the reaction in the side arm of the Dean-Stark trap. Continue the reaction until no more water is collected (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to recover the solid catalyst (which can be washed, dried, and reused).

-

Isolation: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).[12]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude n-butyl stearate.

-

Purification: If necessary, purify the product by vacuum distillation.

Data Summary: Esterification Scope

The table below illustrates the effectiveness of a cerium-based catalyst in the esterification of stearic acid with various alcohols.[14]

| Entry | Alcohol | Time (h) | Temp (°C) | Yield (%) |

| 1 | Methanol | 1.5 | 90 | 88 |

| 2 | Ethanol | 1.5 | 90 | 91 |

| 3 | n-Propanol | 1.5 | 90 | 93 |

| 4 | n-Butanol | 1.5 | 90 | 95 |

| 5 | Isopropanol | 1.5 | 90 | 85 |

Data adapted from a study using Cerium(III) phosphotungstate, demonstrating the general efficacy of Ce(III) catalysts in esterification.[14]

Application 3: Friedel-Crafts Acylation

The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds by attaching substituents to an aromatic ring.[15][16] In the acylation variant, an acyl group (R-C=O) is introduced using an acyl halide or anhydride.[17] This reaction requires a Lewis acid catalyst to activate the acylating agent.[18] While strong Lewis acids are common, milder catalysts like cerium(III) sulfate can be advantageous for sensitive substrates to prevent side reactions and degradation.[2][15]

Mechanistic Rationale: Generation of the Acylium Ion

The reaction proceeds via the generation of a highly electrophilic acylium ion. The Lewis acidic Ce³⁺ center coordinates to the halogen atom of the acyl chloride. This polarization weakens the carbon-halogen bond, facilitating its cleavage to form a resonance-stabilized acylium ion (R-C≡O⁺) and the [Ce(SO₄)ₓCl]ⁿ⁻ complex. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex (an arenium ion). Finally, a base (such as the [Ce(SO₄)ₓCl]ⁿ⁻ complex or a solvent molecule) removes a proton from the ring, restoring aromaticity and yielding the acylated product.

Caption: General mechanism for Lewis acid-catalyzed Friedel-Crafts acylation.

Experimental Protocol: Acylation of Anisole

This protocol outlines the acylation of anisole with acetyl chloride. Anisole is an activated aromatic ring, making it a suitable substrate for a milder Lewis acid like cerium(III) sulfate. Dichloromethane is a common solvent for this reaction.

Materials:

-

Anisole (99%)

-

Acetyl Chloride (98%)

-

This compound (Ce₂(SO₄)₃·5H₂O)

-

Dichloromethane (DCM, Anhydrous)

-

Hydrochloric Acid (1 M)

-

Brine solution

-

Sodium Sulfate (Anhydrous)

-

Round-bottom flask (100 mL) with a nitrogen inlet

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Catalyst Suspension: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (0.66 g, 1.0 mmol, 10 mol%) and 20 mL of anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Add anisole (1.08 g, 1.09 mL, 10 mmol) to the suspension with stirring.

-

Acylating Agent Addition: Add acetyl chloride (0.86 g, 0.78 mL, 11 mmol) dropwise over 5 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction by TLC.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding 20 mL of cold 1 M HCl.[19]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Isolation: Remove the solvent under reduced pressure. The primary product will be 4-methoxyacetophenone.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol.

Conclusion

This compound emerges as a highly competent, eco-friendly, and cost-effective Lewis acid catalyst for a range of pivotal organic transformations. Its water tolerance, stability, and ease of handling provide significant operational advantages over traditional Lewis acids. The protocols detailed herein for quinoxaline synthesis, esterification, and Friedel-Crafts acylation demonstrate its practical utility and broad applicability. For researchers and drug development professionals, incorporating cerium(III) sulfate into the catalytic toolbox not only aligns with the principles of green chemistry but also opens avenues for developing robust and efficient synthetic methodologies.

References

-

A Mechanistic Study of Sulfur Poisoning of the Water-Gas-Shift Reaction Over Pd/Ceria. CORE.[Link]

-

Mechanistic Investigation of Enhanced Catalytic Selectivity toward Alcohol Oxidation with Ce-oxysulfate Clusters. OSTI.GOV.[Link]

-

QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.[Link]

-

Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. University of Kashan.[Link]

-

Kinetic and mechanistic studies of cerium(III)-catalysed oxidation of 4-oxo acids by bromate in acid medium: nonlinear Hammett plots. ResearchGate.[Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. National Center for Biotechnology Information (NCBI).[Link]

-

Cerium(III) immobilized on the functionalized halloysite as a highly efficient catalyst for aza-Diels–Alder reaction. National Center for Biotechnology Information (NCBI).[Link]

-

Cerium-Based Catalytic Materials for Industrial Waste-Gas Purification: Current Status, Future Directions, and Mechanistic Insights. MDPI.[Link]

-

Friedel–Crafts reaction. Wikipedia.[Link]

-

Quinoxaline synthesis. Organic Chemistry Portal.[Link]

-

Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. National Center for Biotechnology Information (NCBI).[Link]

-

An expeditious synthesis of quinoxalines by using biodegradable cellulose sulfuric acid as a solid acid catalyst. Taylor & Francis Online.[Link]

-

Preparation and Performance of Cerium-Based Catalysts for Selective Catalytic Reduction of Nitrogen Oxides: A Critical Review. MDPI.[Link]

-

Unveiling the Cerium(III)/(IV) Structures and Charge-Transfer Mechanism in Sulfuric Acid. ACS Publications.[Link]

-

Preparation and Performance of Cerium-Based Catalysts for Selective Catalytic Reduction of Nitrogen Oxides: A Critical Review. Semantic Scholar.[Link]

-

Investigating effect of cerium (IV) sulfate tetrahydrate as reusable and heterogeneous catalyst for the one‐pot multicomponent synthesis of polyhydroquinolines. Advanced Journal of Chemistry, Section A.[Link]

-

Novel Cerium(III)–(R)-BNP Complex as a Storable Chiral Lewis Acid Catalyst for the Enantioselective Hetero-Diels–Alder Reaction. ResearchGate.[Link]

-

Highly efficient photoinitiation in the cerium(III)-catalyzed aqueous autoxidation of sulfur(IV). An example of comprehensive evaluation of photoinduced chain reactions. PubMed.[Link]

-

Cerium(III) Phosphotungstate: an Efficient Catalyst in Esterification of Fatty Acids. Journal of Scientific Research.[Link]

-

Cerium(III) sulfate. Wikipedia.[Link]

-

Thermal decomposition of the rare earth sulfates of cerium(III), cerium(IV), lanthanum(III) and samarium(III). ResearchGate.[Link]

-

Preparation of Anhydrous Cerium(III) Chloride. Organic Syntheses.[Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information (NCBI).[Link]

-

Fischer Esterification-Typical Procedures. OperaChem.[Link]

-

Ce(III) and Lu(III) metal–organic frameworks with Lewis acid metal sites: Preparation, sorption properties and catalytic activity in Knoevenagel condensation. ResearchGate.[Link]

-

Esterification Experiment. CEM Corporation.[Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry.[Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.[Link]

-

Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI.[Link]

Sources

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cerium(III) immobilized on the functionalized halloysite as a highly efficient catalyst for aza-Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. CAS 10450-59-6: cerium(iii) sulfate octahydrate [cymitquimica.com]

- 7. Cerium(III) sulfate - Wikipedia [en.wikipedia.org]

- 8. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 9. Quinoxaline synthesis [organic-chemistry.org]

- 10. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 11. mdpi.com [mdpi.com]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. researchgate.net [researchgate.net]

- 14. idk.org.rs [idk.org.rs]

- 15. lscollege.ac.in [lscollege.ac.in]

- 16. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Application of Cerium(III) Sulfate in Friedel-Crafts Reactions: A Technical Guide for Researchers

This guide provides a comprehensive overview of the potential application of Cerium(III) sulfate as a catalyst in Friedel-Crafts reactions. While specific literature on Cerium(III) sulfate in this context is emerging, this document synthesizes information from the broader field of lanthanide-catalyzed organic reactions to offer researchers, scientists, and drug development professionals a foundational understanding, practical insights, and detailed protocols.

Introduction: The Evolving Landscape of Friedel-Crafts Catalysis

The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds on aromatic rings, has traditionally relied on stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃).[1][2][3][4] However, these conventional methods often suffer from drawbacks such as harsh reaction conditions, catalyst deactivation, and the generation of significant waste streams.[1][5] This has spurred the exploration of more sustainable and efficient catalytic systems.

Lanthanide compounds, including cerium-based catalysts, have emerged as promising alternatives.[1][6][7] Their unique properties, such as strong Lewis acidity, large ionic radii, and flexible coordination numbers, make them effective promoters of various organic transformations, including Friedel-Crafts reactions.[6] Cerium, being the most abundant of the rare-earth elements, offers an economically viable and environmentally friendlier option.[8] This guide focuses on the application of Cerium(III) sulfate (Ce₂(SO₄)₃), a readily available and stable cerium salt, as a potential catalyst for Friedel-Crafts alkylation and acylation.

The Rationale for Cerium(III) Sulfate in Friedel-Crafts Reactions

Cerium(III) sulfate, a white to off-white crystalline solid, is a known Lewis acid catalyst.[9][10] The Ce³⁺ ion acts as a strong Lewis acid, capable of activating electrophiles for subsequent reaction with aromatic substrates.[6] The sulfate counter-ion, while less commonly studied in this context than triflates, can still permit the catalytic activity of the cerium center. The ability of cerium to cycle between the Ce³⁺ and Ce⁴⁺ oxidation states is a key feature of its catalytic activity in various reactions, particularly redox processes.[8][11] While Friedel-Crafts reactions are not redox-neutral, the inherent electronic properties of cerium contribute to its catalytic prowess.

Key Advantages of Lanthanide-Based Catalysts:

-

Catalytic Amounts: Unlike traditional Lewis acids that are often required in stoichiometric amounts, lanthanide catalysts can be effective in smaller, catalytic quantities.[2]

-

Milder Reaction Conditions: These catalysts can promote reactions under milder conditions, improving the tolerance of sensitive functional groups.[12]

-

Water Tolerance: Some lanthanide catalysts, particularly triflates, have shown remarkable stability and activity in aqueous media, offering a significant advantage in "green chemistry."[1]

-

Recoverability and Reusability: Lanthanide catalysts can often be recovered and reused, enhancing the economic and environmental viability of the process.[7]

Mechanistic Insights: The Role of the Lewis Acid

The fundamental mechanism of a Friedel-Crafts reaction involves the generation of a potent electrophile that then undergoes electrophilic aromatic substitution.[2][3][4] Cerium(III) sulfate, acting as a Lewis acid, facilitates this process.

Friedel-Crafts Acylation

In Friedel-Crafts acylation, the catalyst activates an acylating agent, typically an acyl halide or anhydride, to form a highly reactive acylium ion.[2][3][13]

Figure 1: Generalized mechanism for Cerium(III) sulfate-catalyzed Friedel-Crafts acylation.

The key advantages of acylation are that the product ketone is less reactive than the starting arene, preventing multiple substitutions, and the acylium ion is stable against rearrangement.[2][14]

Friedel-Crafts Alkylation

In Friedel-Crafts alkylation, the Lewis acid assists in the formation of a carbocation or a carbocation-like complex from an alkyl halide or other alkylating agent.[3][14]

Figure 2: Generalized mechanism for Cerium(III) sulfate-catalyzed Friedel-Crafts alkylation.

A significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements to form more stable carbocations, leading to a mixture of products.[15] Additionally, the alkylated product is often more reactive than the starting material, which can result in polyalkylation.[4][15]

Experimental Protocols: A Starting Point for Investigation

The following protocols are generalized based on established procedures for lanthanide-catalyzed Friedel-Crafts reactions.[16][17][18] Researchers should consider these as a starting point and optimize conditions for their specific substrates and desired outcomes.

General Materials and Equipment

-

Catalyst: Anhydrous Cerium(III) sulfate (Ce₂(SO₄)₃). Note: Cerium(III) sulfate is hygroscopic; proper storage and handling are essential.[9][19]

-

Reactants: Aromatic substrate, acylating agent (e.g., acetic anhydride, benzoyl chloride) or alkylating agent (e.g., benzyl chloride).

-

Solvent: A dry, inert solvent such as nitromethane, dichloromethane, or a solvent-free system may be explored.

-

Glassware: Standard, oven-dried glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon).

-

Analytical Instruments: Thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) for reaction monitoring and product characterization.

Protocol 1: Friedel-Crafts Acylation of Anisole with Acetic Anhydride

This protocol is adapted from procedures using other lanthanide triflates.

Step-by-Step Procedure:

-

To a dry, 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous Cerium(III) sulfate (e.g., 0.1 mmol, 10 mol%).

-

Add the solvent (e.g., 5 mL of nitromethane).

-

Add anisole (1.0 mmol, 1.0 equiv).

-

Add acetic anhydride (1.2 mmol, 1.2 equiv) dropwise to the stirred suspension.

-

Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water (10 mL).

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-methoxyacetophenone.

| Parameter | Condition | Rationale |

| Catalyst Loading | 5-20 mol% | To ensure catalytic turnover while minimizing cost. Higher loading may be needed for less reactive substrates. |

| Solvent | Nitromethane | A polar aprotic solvent that can help solubilize the catalyst and reactants. |

| Temperature | 50-100 °C | To provide sufficient activation energy for the reaction. Optimization is key to balance reaction rate and side product formation. |

| Reaction Time | 2-24 hours | Dependent on substrate reactivity and reaction temperature. |

Protocol 2: Friedel-Crafts Alkylation of Benzene with Benzyl Chloride

This protocol is a general representation of a lanthanide-catalyzed alkylation.

Step-by-Step Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stir bar, and dropping funnel under an inert atmosphere, suspend anhydrous Cerium(III) sulfate (e.g., 0.2 mmol, 5 mol%) in dry benzene (10 mL).

-

Add benzyl chloride (4.0 mmol, 1.0 equiv) to the dropping funnel.

-

Add the benzyl chloride dropwise to the stirred suspension at room temperature over 15 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool to room temperature and carefully pour the mixture into a beaker containing ice water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting diphenylmethane by vacuum distillation or column chromatography.

| Parameter | Condition | Rationale |

| Catalyst Loading | 1-10 mol% | Sufficient to catalyze the reaction without promoting excessive side reactions. |

| Solvent | Benzene (reactant) | Using the aromatic substrate as the solvent ensures a high concentration for the reaction. |

| Temperature | Reflux | To drive the reaction to completion. |

| Reaction Time | 1-6 hours | Typically faster than acylation, but dependent on the specific alkylating agent. |

Troubleshooting and Considerations

-

Catalyst Inactivity: Ensure the Cerium(III) sulfate is anhydrous. The presence of water can deactivate the Lewis acid.

-

Low Yields: Increase catalyst loading, reaction temperature, or reaction time. Consider a different solvent. For acylation, using a more reactive acylating agent (acyl chloride vs. anhydride) may improve yields.

-

Side Product Formation: In alkylations, polyalkylation can be minimized by using a large excess of the aromatic substrate. Rearrangement products may be unavoidable for certain alkylating agents.

-

Substrate Scope: Electron-rich aromatic compounds are generally more reactive in Friedel-Crafts reactions. Deactivated aromatic rings (e.g., nitrobenzene) are typically unreactive.[15]

Conclusion and Future Outlook

Cerium(III) sulfate presents a potentially valuable, cost-effective, and environmentally benign catalyst for Friedel-Crafts reactions. While direct, extensive literature on its application is still developing, the known Lewis acidity of the Ce³⁺ ion and the successful use of other lanthanide catalysts provide a strong rationale for its investigation. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the utility of Cerium(III) sulfate in their synthetic endeavors. Further research is warranted to fully elucidate the scope, limitations, and mechanistic nuances of Cerium(III) sulfate-catalyzed Friedel-Crafts reactions, which could lead to the development of more sustainable and efficient synthetic methodologies in the pharmaceutical and chemical industries.

References

- Vertex AI Search. (n.d.).

- RSC Publishing. (n.d.).

- chemeurope.com. (n.d.).

- RSC Publishing. (n.d.). Lanthanide Trifluoromethanesulfonates as Reusable Catalysts: Catalytic Friedel-Crafts. Retrieved February 27, 2026.

- ACS Publications. (2008, April 30). Lanthanide Triflate-Catalyzed Arene Acylation. Relation to Classical Friedel–Crafts Acylation. The Journal of Organic Chemistry. Retrieved February 27, 2026.

- Grokipedia. (n.d.). Cerium(III)

- Benchchem. (n.d.). A Head-to-Head Battle of Lewis Acids in Friedel-Crafts Cyclization: A Comparative Guide. Retrieved February 27, 2026.

- Wikipedia. (2020, August 24). Friedel–Crafts reaction. Retrieved February 27, 2026.

- Benchchem. (n.d.). Application Notes and Protocols: Cerium-Based Catalysts in Organic Synthesis. Retrieved February 27, 2026.

- Beilstein Journals. (2010, January 20).

- Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 27, 2026.

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved February 27, 2026.

- MDPI. (2021, March 10). Preparation and Performance of Cerium-Based Catalysts for Selective Catalytic Reduction of Nitrogen Oxides: A Critical Review. Retrieved February 27, 2026.

- ResearchGate. (2025, November 20). Preparation and Performance of Cerium-Based Catalysts for Selective Catalytic Reduction of Nitrogen Oxides: A Critical Review. Retrieved February 27, 2026.

- UR Scholarship Repository. (2023, April 26). The Role of Cerium(III) in Bacterial Growth and the Microbial Transformation of Aromatic Hydrocarbons. Retrieved February 27, 2026.

- Benchchem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation of Indoles. Retrieved February 27, 2026.

- Scimplify. (n.d.). Cerium Sulfate Manufacturer and Suppliers. Retrieved February 27, 2026.

- ResearchGate. (n.d.). Development of Strategies for Persulfate Activation with Cerium-based Catalysts for Environmental Applications: A Review. Retrieved February 27, 2026.

- MilliporeSigma. (n.d.).

- University of Wisconsin-Madison. (n.d.). Friedel-Crafts acylation of anisole. Retrieved February 27, 2026.

- ResearchGate. (2025, August 5). Kinetic and mechanistic studies of cerium(III)-catalysed oxidation of 4-oxo acids by bromate in acid medium: nonlinear Hammett plots. Retrieved February 27, 2026.

- University of California, Irvine. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved February 27, 2026.

- CymitQuimica. (n.d.). CAS 13454-94-9: Cerium sulfate (Ce2(SO4)3). Retrieved February 27, 2026.

- ACS Publications. (n.d.). Spectrophotometric Studies on Cerium (IV) Sulfate Complex Ions. Retrieved February 27, 2026.

- Wikipedia. (n.d.). Cerium(III)

- ResearchGate. (n.d.). Cerium(III)

- NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved February 27, 2026.

- Master Organic Chemistry. (2018, May 30). The Intramolecular Friedel-Crafts Reaction. Retrieved February 27, 2026.

- PMC. (2018, July 17).

- Chemistry LibreTexts. (2019, December 30). 16.

- PMC. (2021, September 6). Crystallographic and Spectroscopic Investigations on Oxidative Coordination in the Heteroleptic Mononuclear Complex of Cerium and Benzoxazine Dimer. Retrieved February 27, 2026.

- RSC Publishing. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved February 27, 2026.

- Taylor & Francis. (n.d.). Cerium sulfate – Knowledge and References. Retrieved February 27, 2026.

- R Discovery. (n.d.). Reaction Of Cerium Research Articles. Retrieved February 27, 2026.

- ChemRxiv. (n.d.). Friedel-Crafts Reactions for Biomolecular Chemistry. Retrieved February 27, 2026.

- Echemi. (2025, March 12).

- OSTI.GOV. (n.d.). Spectroscopic Investigation of Surface Dependent Acid-base Property of Ceria Nanoshapes. Retrieved February 27, 2026.

- University of Liverpool. (2002, February 25). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved February 27, 2026.

Sources

- 1. Lanthanide_triflates [chemeurope.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. How are lanthanides used in catalysis? [truegeometry.com]

- 7. Lanthanide trifluoromethanesulfonates as reusable catalysts: catalytic Friedel-Crafts acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. grokipedia.com [grokipedia.com]

- 10. CAS 13454-94-9: Cerium sulfate (Ce2(SO4)3) | CymitQuimica [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. lscollege.ac.in [lscollege.ac.in]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. websites.umich.edu [websites.umich.edu]

- 19. Cerium(III) sulfate - Wikipedia [en.wikipedia.org]

Application Note: Precision Synthesis of Cerium Oxide Nanoparticles via Cerium(III) Sulfate Precursor

This Application Note is structured to provide a rigorous, field-validated guide for the synthesis of Cerium Oxide (

Executive Summary

Cerium(III) sulfate (

This guide provides two optimized protocols:

-

Hydrothermal Synthesis: For high-crystallinity nanocubes/polyhedra with controlled facets.

-

Thermal Decomposition: For scalable production of high-purity powder.

Strategic Rationale: The "Sulfate Effect"

Using sulfate precursors is not merely an alternative to nitrates; it is a strategic choice for morphology control.

| Feature | Cerium Nitrate ( | Cerium Sulfate ( |

| Solubility | High (Endothermic) | Low & Retrograde (Exothermic) |

| Coordination | Weak (Inert ligand) | Strong (Structure-directing agent) |

| Morphology | Irregular/Spherical | Cubes/Polyhedra (Favors {100} facets) |

| Impurities | Easy removal ( | Difficult removal ( |

Mechanistic Insight

The sulfate anion binds strongly to the Cerium cation. In a hydrothermal environment,

Figure 1: The mechanistic pathway of Cerium(III) Sulfate conversion. Note the critical "Cold Dissolution" step and the specific role of sulfate capping in defining final morphology.

Protocol A: Shape-Controlled Hydrothermal Synthesis

Target: Crystalline

Reagents

-

Precursor: Cerium(III) Sulfate Octahydrate (

) - High Purity (99.9%) -

Mineralizer: Sodium Hydroxide (

) pellets. -

Solvent: Deionized (DI) Water (

).

Step-by-Step Methodology

Step 1: Cold Dissolution (CRITICAL)

Unlike most salts, Cerium(III) Sulfate becomes less soluble as temperature rises.[1]

-

Action: Chill 40 mL of DI water to 4–10°C (ice bath).

-

Add Precursor: Add 1.0 g of

to the cold water. -

Stir: Stir vigorously for 30–60 minutes in the cold bath until fully dissolved.

-

Warning: Do not heat to dissolve. Heating will cause precipitation of the salt.

-

Step 2: Mineralization & Precipitation

-

Prepare Base: Separately, dissolve 9.6 g of NaOH in 40 mL of DI water (creates ~6M solution). Allow this exothermic solution to cool back to room temperature.

-

Mixing: Dropwise add the NaOH solution to the Ce-sulfate solution under vigorous stirring.

-

Observation: A white/grey precipitate (

) will form immediately. The slurry will thicken.

-

-

Aging: Stir for 30 minutes to ensure homogeneity. The color may start shifting to pale yellow/brown as air oxidation begins (

).

Step 3: Hydrothermal Treatment

-

Transfer: Transfer the slurry into a Teflon-lined stainless steel autoclave (100 mL capacity). Fill factor should be ~80%.

-

Reaction: Seal and heat to 180°C for 24 hours .

-

Note: High temperature/pressure is required to drive the dissolution-recrystallization (Ostwald ripening) process where the "Sulfate Effect" shapes the crystals.

-

Step 4: Washing & Desulfation

-

Cooling: Allow autoclave to cool naturally to room temperature.

-

Separation: Centrifuge the yellowish precipitate (4000 rpm, 10 min). Discard supernatant.

-

Washing: Wash 3x with DI water and 1x with Ethanol.

-

Validation: Check the conductivity of the supernatant. Continue washing until conductivity is

to ensure removal of free

-

Step 5: Drying

-

Dry the pellet at 80°C overnight in air.

Protocol B: High-Purity Thermal Decomposition

Target: Bulk Nanopowder (High Purity). Application: Solid Oxide Fuel Cells (SOFC), Oxygen Sensors.

This method avoids the high-pressure autoclave but requires careful thermal management to remove sulfur.

Methodology

-

Precipitation: Follow Steps 1 & 2 from Protocol A (Cold Dissolution + NaOH precipitation).

-

Filtration: Filter the precursor precipitate (

/ Basic Cerium Sulfate) immediately. -

Drying: Dry the precipitate at 100°C for 4 hours.

-

Calcination (The Desulfation Ramp):

-

Place powder in an alumina crucible.

-

Ramp 1: Heat to 300°C (5°C/min) and hold for 1 hour (Dehydration).

-

Ramp 2: Heat to 750°C - 800°C (5°C/min) and hold for 4 hours.

-

Reasoning: Thermal decomposition of sulfate species (bulk

or oxysulfates) generally requires

-

Quality Control & Characterization

| Technique | Expected Result | Validation Criteria |

| XRD | Cubic Fluorite Structure | Peaks at |

| Raman | Sharp peak at ~460 cm⁻¹ . Broadening indicates smaller crystallite size. | |

| FTIR | Sulfate Purity Check | Fail: Peaks at 1050–1200 cm⁻¹ (S-O stretch). Pass: Clean spectrum in this region. |

| TEM | Morphology | Protocol A: Cubes/Polyhedra. Protocol B: Irregular/Spherical aggregates. |

Troubleshooting Guide

Problem: Presence of Sulfur in Final Product

-

Cause: Incomplete washing or low calcination temperature.

-

Solution: For Hydrothermal: Increase washing cycles with warm water. For Calcination: Increase temperature to 800°C. Note: If acidic sites are desired for SCR applications, residual sulfate may be beneficial.

Problem: Low Yield / Precipitate in Precursor Step

-

Cause: Dissolution water was too warm.

-

Solution: Ensure water is

before adding Cerium Sulfate.

References

-

Morphology Control & Precursors

- Designed Synthesis of CeO2 Nanorods and Nanowires for Studying Toxicological Effects. (Comparison of Sulfate vs.

-

Source:

-

Thermal Decomposition Mechanism

- Thermal decomposition of the rare earth sulfates of cerium(III).

-

Source:

-

Sulfate Effect on SCR Catalysis

-

Promotion effect of bulk sulfates over CeO2 for selective catalytic reduction.[3] (Discusses the stability of sulfate species).

-

Source:

-

-

Solubility Data

Sources

Application Note: A Guide to the Analytical Quantification of Trivalent Cerium (Ce(III)) in Solution

Abstract

The quantification of trivalent cerium (Ce(III)) is critical across a spectrum of scientific and industrial domains, including catalysis, materials science, environmental monitoring, and pharmaceutical development. The unique redox chemistry of cerium, existing in both Ce(III) and Ce(IV) states, necessitates precise and accurate analytical methods to selectively quantify the biologically and catalytically active Ce(III) form. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal analytical techniques for Ce(III) determination in aqueous solutions. We delve into the theoretical underpinnings and provide detailed, field-tested protocols for spectrophotometric, electrochemical, and titrimetric methods. Additionally, advanced chromatographic and plasma-based techniques are discussed as reference methods for total cerium analysis and speciation. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Foundational Concepts in Cerium Analysis

The Redox Chemistry of Cerium: A Tale of Two States